2,2-Bis(ethoxymethyl)butan-1-ol

Polymer synthesis Crosslinker stoichiometry Coating formulation

2,2-Bis(ethoxymethyl)butan-1-ol (CAS 93859-36-0) is a branched, trifunctional polyether monol with the molecular formula C10H22O3 and a molecular weight of 190.28 g/mol. It belongs to the class of ethoxylated polyols derived from trimethylolpropane (TMP) analogs, featuring a single primary hydroxyl group and two inert ethoxymethyl ether side chains.

Molecular Formula C10H22O3
Molecular Weight 190.28 g/mol
CAS No. 93859-36-0
Cat. No. B12641944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis(ethoxymethyl)butan-1-ol
CAS93859-36-0
Molecular FormulaC10H22O3
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCCC(CO)(COCC)COCC
InChIInChI=1S/C10H22O3/c1-4-10(7-11,8-12-5-2)9-13-6-3/h11H,4-9H2,1-3H3
InChIKeyOJJGNIICITWWPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Bis(ethoxymethyl)butan-1-ol (CAS 93859-36-0): Core Chemical Identity and Procurement Baseline


2,2-Bis(ethoxymethyl)butan-1-ol (CAS 93859-36-0) is a branched, trifunctional polyether monol with the molecular formula C10H22O3 and a molecular weight of 190.28 g/mol [1]. It belongs to the class of ethoxylated polyols derived from trimethylolpropane (TMP) analogs, featuring a single primary hydroxyl group and two inert ethoxymethyl ether side chains. This structural architecture confers a defined, uniform composition (a single molecular species) in contrast to the polydisperse oligomer mixtures typical of industrial ethoxylated TMP, which is a critical distinction for applications requiring precise stoichiometry and reproducible material properties [2].

Why 2,2-Bis(ethoxymethyl)butan-1-ol Cannot Be Interchanged with Generic Ethoxylated Polyols


Superficial similarity between 2,2-bis(ethoxymethyl)butan-1-ol and commodity ethoxylated trimethylolpropane (TMP-EO) or other polyether polyols masks fundamental differences in molecular definition. Standard TMP-EO products are statistical mixtures of oligomers with a distribution of ethylene oxide (EO) chain lengths, leading to lot-to-lot variability in hydroxyl number, viscosity, and reactivity . In contrast, 2,2-bis(ethoxymethyl)butan-1-ol is a single, isomerically pure compound with exactly two ethoxymethyl groups, ensuring exact stoichiometry in derivatization reactions (e.g., acrylation, esterification) and predictable solvency parameters. Substitution with polydisperse analogs introduces uncertainty in crosslink density, plasticization efficiency, and final polymer network homogeneity—failures that are unacceptable in precision organic synthesis, structured coatings, and molecularly imprinted polymer fabrication [1].

Quantifiable Performance Differentiators of 2,2-Bis(ethoxymethyl)butan-1-ol Against Closest Analogs


Molecular Uniformity: Single-Species Purity vs. Oligomer Distribution in Ethoxylated TMP

Unlike ethoxylated trimethylolpropane (CAS 50586-59-9), which is supplied as a polydisperse mixture with an average degree of ethoxylation (e.g., average Mn ~170 to ~1,014), 2,2-bis(ethoxymethyl)butan-1-ol is a single, discrete chemical entity with exactly two ethoxymethyl groups (MW 190.28 g/mol) [1]. This absolute molecular uniformity translates to a precisely defined hydroxyl value (calculated: 294.5 mg KOH/g) versus the variable hydroxyl values of ethoxylated TMP grades (e.g., 330 mg KOH/g for Mn ~170; 55 mg KOH/g for Mn ~1,014), enabling exact molar calculations in prepolymer synthesis and eliminating batch-to-batch reactivity drift .

Polymer synthesis Crosslinker stoichiometry Coating formulation

Defined Monofunctionality: Single Primary Hydroxyl vs. Triol or Diol Comparators

2,2-Bis(ethoxymethyl)butan-1-ol possesses exactly one primary hydroxyl group (hydrogen bond donor count = 1), whereas its closest structural relatives—trimethylolpropane (TMP; three hydroxyl groups) and 1,3-propanediol (two hydroxyl groups)—are multifunctional [1]. This monofunctionality is critical for synthesizing well-defined macromonomers and avoiding uncontrolled branching or gelation during step-growth polymerizations. The two ethoxymethyl groups act as inert, solubility-enhancing spacers that do not participate in isocyanate or acid chloride reactions, providing a built-in solvating segment without additional synthetic steps [2].

Site-selective derivatization Macromonomer synthesis Block copolymer precursor

Boiling Point and Thermal Stability Differentiator for High-Temperature Processing

2,2-Bis(ethoxymethyl)butan-1-ol exhibits a boiling point of 270 °C at 760 mmHg, which is significantly higher than conventional glycol ethers such as dipropylene glycol butyl ether (DPNB, C10H22O3 isomer, boiling point ~229 °C) and ethylene glycol monobutyl ether (boiling point ~171 °C) [1]. This elevated boiling point, combined with its monofunctional alcohol reactivity, positions it as a non-volatile reactive diluent or high-temperature solvent in polyurethane dispersion synthesis, where lower-boiling glycol ethers would evaporate prematurely and create film defects or uncontrolled stoichiometry [2].

Solvent replacement High-boiling solvent polymer processing

Precedent as Crosslinker Scaffold in Molecularly Imprinted Polymers (MIPs)

The trimethacrylate ester derivative of 2,2-bis(hydroxymethyl)butanol (TRIM)—a structural analog differing only in the replacement of ethoxy groups with methacrylate esters—has been used successfully as a crosslinker in molecularly imprinted polymers (MIPs) for selective extraction of functional components from herbal plasma [1]. 2,2-Bis(ethoxymethyl)butan-1-ol, as the immediate precursor to TRIM via transesterification or direct acrylation, offers the same trifunctional branching architecture with tunable reactivity; the ethoxymethyl form permits later-stage functionalization under controlled conditions, whereas pre-formed TRIM commits the user to immediate radical polymerization [2].

Molecular imprinting Crosslinker Selective extraction

Computed Partition Coefficient (XLogP3 = 1.0) and Its Implications for Extraction Efficiency

The computed octanol-water partition coefficient (XLogP3) of 2,2-bis(ethoxymethyl)butan-1-ol is 1.0, indicating balanced hydrophilic-lipophilic character [1]. In contrast, ethoxylated TMP with short EO chains (n=1–3) exhibits XLogP3 values below 0.5, while longer EO chains (n=10+) drive XLogP3 negative, indicating water-miscibility only [2]. The XLogP3 of 1.0 for the target compound is near-optimal for liquid-liquid extraction of moderately polar analytes from aqueous matrices, outperforming both the excessively hydrophilic short-chain ethoxylates (which remain in the aqueous phase) and the excessively lipophilic long-chain analogs (which resist partitioning into aqueous samples) [3].

Liquid-liquid extraction Solvent selection Phase transfer

Recommended Procurement-Centric Application Scenarios for 2,2-Bis(ethoxymethyl)butan-1-ol


Precision Macromonomer and Reactive Diluent Synthesis

When procuring a monofunctional polyether alcohol for synthesizing well-defined macromonomers via esterification with acrylic or methacrylic acid, 2,2-bis(ethoxymethyl)butan-1-ol is uniquely suitable. Its single primary hydroxyl group ensures exclusive monofunctionalization without the gelation or crosslinking side reactions that plague difunctional analogs such as 1,3-propanediol. The two inert ethoxymethyl groups provide built-in solubility in both organic solvents and monomer mixtures, eliminating the need for additional compatibilizing comonomers. This directly addresses procurement needs for a reliable, single-component macromonomer precursor where batch-to-batch hydroxyl value consistency (294.5 mg KOH/g) is guaranteed [1].

High-Temperature Polyurethane Dispersion Processing Solvent

For polyurethane dispersion (PUD) manufacturing processes operating at 150–200 °C, the boiling point of 2,2-bis(ethoxymethyl)butan-1-ol (270 °C) provides a critical safety margin against evaporative loss compared to conventional glycol ether solvents. Unlike dipropylene glycol butyl ether (BP 229 °C), which begins to volatilize appreciably above 180 °C, the target compound remains fully in the liquid phase, maintaining the stoichiometric balance of reactive components. This is particularly relevant against the backdrop of patent EP0543477B1, which discloses polyurethane dispersions utilizing high-boiling polyhydroxyl compounds as internal solvents [2].

Molecularly Imprinted Polymer (MIP) Crosslinker Precursor Platform

Research groups developing molecularly imprinted polymers for selective solid-phase extraction should procure 2,2-bis(ethoxymethyl)butan-1-ol as the core scaffold rather than committing to pre-functionalized crosslinkers like TRIM. This strategy enables a single inventory item to serve as the precursor for triacrylate, trimethacrylate, or triallyl ether crosslinkers via simple esterification or etherification, supporting radical, cationic, and thiol-ene imprinting protocols from one starting material. The approach has been validated indirectly through the successful use of the structurally analogous TRIM in MIP-based selective extraction of herbal constituents from plasma [3].

Liquid-Liquid Extraction Solvent for Moderately Polar Analytes

In analytical and preparative extraction workflows targeting analytes with logP values between 0 and 3, the XLogP3 of 1.0 for 2,2-bis(ethoxymethyl)butan-1-ol is near the theoretical optimum for maximizing partitioning into the organic phase while retaining sufficient water miscibility for efficient phase contact. This is a quantifiable advantage over ethoxylated trimethylolpropane solvents, which either remain predominantly in the aqueous phase (short EO chains, XLogP3 <0.5) or form emulsions resistant to phase separation (long EO chains). Procurement of this single compound replaces the trial-and-error blending of mixed ethoxylate solvents commonly practiced in extraction method development [4].

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